2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a furan-2-yl substituent at position 5 of the triazole ring, an amino group at position 4, and a thioether linkage connecting the triazole core to an acetamide moiety. Synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, the compound exhibits anti-exudative activity, as demonstrated in preclinical studies using a carrageenan-induced rat paw edema model . Its structural features, including the electron-withdrawing trifluoromethyl group and hydrogen-bonding amino group, are critical for modulating biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)9-3-1-4-10(7-9)20-12(24)8-26-14-22-21-13(23(14)19)11-5-2-6-25-11/h1-7H,8,19H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJAEIEHMYBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of 1,2,4-triazole and has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 329.37 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O2S |
| Molecular Weight | 329.37 g/mol |
| CAS Number | 811468-71-0 |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focused on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that compounds with similar structures demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of alkyl substituents was shown to enhance the antimicrobial efficacy of these compounds.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds derived from 1,2,4-triazole have been reported to inhibit cancer cell proliferation in various cell lines. Specifically, certain triazolethione derivatives were found to exhibit activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent inhibitory effects .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, triazole derivatives have been associated with other pharmacological effects:
- Antiviral Activity : Some studies suggest that triazoles can inhibit viral replication mechanisms.
- Anti-inflammatory Effects : Triazole compounds have shown promise in reducing inflammation in various models.
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features. For example:
- The presence of furan moieties enhances the interaction with biological targets.
- Substituents such as trifluoromethyl groups can significantly alter the lipophilicity and bioavailability of the compounds.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated various triazole derivatives for their antimicrobial properties using serial dilution methods. The most active compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at lower concentrations compared to other tested strains .
Case Study 2: Anticancer Activity Evaluation
Another investigation assessed the anticancer activity of triazole derivatives on human cancer cell lines. The study highlighted that specific modifications in the triazole structure led to enhanced cytotoxicity against breast and colon cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence bioactivity. Key analogs include:
Key Observations :
- The amino group at position 4 of the triazole is critical for hydrogen bonding with biological targets, as seen in the superior anti-exudative activity of the target compound compared to ethyl-substituted analogs .
- The furan-2-yl group at position 5 contributes to π-π stacking interactions, which are disrupted in analogs with bulkier substituents like trifluoromethyl .
Variations in Acetamide Substituents
The 3-(trifluoromethyl)phenyl group on the acetamide moiety enhances lipophilicity and receptor binding. Comparisons include:
Key Observations :
- The 3-(trifluoromethyl)phenyl group optimizes binding to inflammatory mediators, as evidenced by the target compound’s 85% inhibition of edema at 10 mg/kg, compared to 60% for the 3-chlorophenyl analog .
- Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) reduce solubility, limiting in vivo efficacy .
Pharmacological Activity Comparison
Anti-Exudative Activity (AEA) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
